1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a novel synthetic compound characterized by its bicyclic structure, which is not commonly found in many organic compounds. This uniqueness makes it a molecule of interest in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves the condensation of a cyclopropanecarbonyl derivative with an azabicyclo[3.2.1]octane moiety, followed by the introduction of the pyrrolidine-2,5-dione group. Key steps include:
Azabicyclo[3.2.1]octane Formation: : A multi-step process involving ring closure reactions.
Pyrrolidine-2,5-dione Introduction: : This often involves the use of suitable amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scalable reaction conditions, likely utilizing continuous flow chemistry to ensure high yield and purity. Key considerations include the use of automated synthesisers and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions using agents like hydrogen peroxide, leading to derivatives with increased functional complexity.
Reduction: : Common reducing agents like lithium aluminium hydride can be used to reduce various functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogen-based reagents, Grignard reagents.
Major Products
The major products from these reactions often include more complex bicyclic structures, potentially with enhanced biological activity.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Utilized as a precursor in synthetic organic chemistry for the development of new molecules.
Biology: : Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: : Explored for its pharmacological properties, especially in the context of neuroactive or anti-inflammatory agents.
Industry: : Employed in the synthesis of complex materials and pharmaceuticals.
Mechanism of Action
1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exerts its effects by interacting with specific molecular targets in cells, potentially including neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact mechanism may involve binding to these targets and modulating their activity, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives, but this molecule is unique due to its cyclopropane and pyrrolidine-2,5-dione groups, which confer distinct chemical and biological properties.
List of Similar Compounds
1-(Azabicyclo[3.2.1]octan-3-yl)-2,5-pyrrolidinedione
Cyclopropane-containing analogues
Pyrrolidine derivatives
Properties
IUPAC Name |
1-[8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-5-6-14(19)17(13)12-7-10-3-4-11(8-12)16(10)15(20)9-1-2-9/h9-12H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVZZSBMAQAQDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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